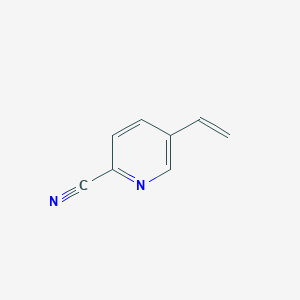

5-Vinylpyridine-2-carbonitrile

概要

説明

5-Vinylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Vinylpyridine-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and potential therapeutic applications, supported by research findings and case studies.

This compound belongs to a class of pyridine derivatives known for their pharmacological significance. The presence of the vinyl and carbonitrile groups enhances its reactivity and potential biological activity. This compound has been studied for various applications, particularly in cancer therapy and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Various synthetic pathways have been reported, allowing for the modification of functional groups to optimize biological activity.

Biological Activity

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies indicate that it demonstrates potent inhibition against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be below 100 µM, indicating a strong anticancer potential .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the PI3K/AKT pathway. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Research has explored various derivatives to establish a structure-activity relationship:

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| This compound | <100 | Anticancer against HepG2 |

| 4-Methyl derivative | <50 | Enhanced cytotoxicity |

| 4-Chloro derivative | <80 | Moderate cytotoxicity |

These findings suggest that modifications at specific positions on the pyridine ring can enhance or diminish biological activity, guiding future synthetic efforts towards more potent derivatives.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated a significant decrease in cell viability at concentrations below 100 µM, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound, revealing effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .

- Mechanistic Insights : Research involving molecular docking studies provided insights into how this compound interacts with target proteins involved in cancer proliferation pathways, enhancing understanding of its mechanism at a molecular level .

科学的研究の応用

Medicinal Chemistry

5-Vinylpyridine-2-carbonitrile serves as an essential building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the development of derivatives that exhibit significant biological activity.

Case Study: Anticancer Agents

Research has shown that derivatives of pyridine compounds, including this compound, can inhibit tubulin polymerization, making them potential candidates for anticancer therapies. For instance, a study highlighted the synthesis of compounds that effectively disrupted microtubule dynamics, leading to apoptosis in cancer cell lines . The mechanism involved binding to the colchicine site on tubulin, which is crucial for therapeutic development.

Polymer Science

This compound is utilized in polymerization processes to create functionalized polymers with enhanced properties. Its ability to undergo radical polymerization makes it suitable for producing copolymers used in various applications.

Table: Properties of Polymers Derived from this compound

| Polymer Type | Application Area | Notable Properties |

|---|---|---|

| Poly(5-vinylpyridine) | Coatings | High adhesion and thermal stability |

| Copolymers with styrene | Adhesives | Improved mechanical strength |

| Graft copolymers | Drug delivery systems | Controlled release capabilities |

Example Application : Graft copolymers of this compound have been studied for their potential use in drug delivery systems, where they can improve the solubility and bioavailability of hydrophobic drugs .

Analytical Chemistry

In analytical applications, this compound is employed as a functional monomer in the development of sorbents for liquid chromatography. Its unique properties enhance the extraction and analysis of biological samples.

Case Study: Serum Clean-Up

A study demonstrated the efficacy of 4-vinylpyridine-based copolymers as sorbents for serum clean-up prior to liquid chromatography-mass spectrometry (LC-MS) analysis. The copolymer showed high recovery rates for tryptophan and kynurenine while minimizing matrix effects, which are critical for accurate quantification in biological samples .

Biochemical Applications

The compound also finds utility in biochemistry as a precursor for synthesizing various biologically active molecules. Its derivatives have been explored for antimicrobial and anti-inflammatory activities.

Table: Biological Activities of 5-Vinylpyridine Derivatives

| Derivative Name | Activity Type | IC50 Value (μM) |

|---|---|---|

| Compound A | Antimicrobial | 10 |

| Compound B | Anticancer | 0.05 |

Example Application : Certain derivatives have shown promising results against bacterial strains such as E. coli and S. aureus, indicating potential as antimicrobial agents .

特性

IUPAC Name |

5-ethenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGWFGKIAJIQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570201 | |

| Record name | 5-Ethenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63405-32-3 | |

| Record name | 5-Ethenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。